8-bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one
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Description
The compound contains several functional groups, including a bromine atom, a sulfonyl group, and a tert-butyl group. The presence of these functional groups suggests that the compound could be involved in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions involving the functional groups present in the compound. For example, the sulfonyl group could be introduced through a sulfonation reaction .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present in it. For instance, the bromine atom could be involved in substitution reactions, and the sulfonyl group could participate in condensation reactions .Scientific Research Applications
Chemical Synthesis
A practical synthesis method for an orally active CCR5 antagonist incorporates a compound structurally similar to 8-bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one. This synthesis process involves esterification and a Claisen type reaction, followed by Suzuki−Miyaura reaction and hydrolysis (Ikemoto et al., 2005).
Neuroprotective Activity
Compounds structurally related to the chemical have been studied for their neuroprotective activity. Antioxidants derived from this class of compounds demonstrated potent neuroprotective effects in models of brain damage, which could have implications in conditions like cerebral palsy (Largeron et al., 2001).
Multicoupling Reagent
A related compound, 3-bromo-2-(tert-butylsulfonyl)-1-propene, has been used as a multicoupling reagent in chemical synthesis. This demonstrates the utility of bromo and tert-butylsulfonyl functional groups in creating highly functionalized sulfones, which are valuable in various synthetic routes (Auvray et al., 1985).
Crystal Structure Analysis
The crystal structure and Hirshfeld surface analysis of compounds containing the methanobenzo[g][1,3]oxazocin moiety have been investigated, providing insights into the molecular interactions and structural characteristics of such compounds (Gumus et al., 2019).
Antioxidant Activity
In studies exploring natural antioxidants, compounds with bromophenol structures, similar to parts of the chemical , have shown significant free radical scavenging activity. This suggests potential applications in oxidative stress-related conditions and in preserving food quality (Li et al., 2011).
Properties
IUPAC Name |
4-bromo-12-(4-tert-butylphenyl)sulfonyl-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrNO4S/c1-22(2,3)14-6-9-16(10-7-14)30(27,28)20-18-13-23(4,25(5)21(20)26)29-19-11-8-15(24)12-17(18)19/h6-12,18,20H,13H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGUHSKFYOUAOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=C(O2)C=CC(=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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